molecular formula C5H9NO B14440161 2,4-Dimethyl-3-oxazoline CAS No. 77311-02-5

2,4-Dimethyl-3-oxazoline

Cat. No.: B14440161
CAS No.: 77311-02-5
M. Wt: 99.13 g/mol
InChI Key: XHHACWPFKDHDGD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. Oxazolines are often used as intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, polymers, and natural product chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® as a fluorinating reagent. The reaction is carried out at room temperature, where a solution of β-hydroxy amide and Deoxo-Fluor® is combined and passed through a reactor coil . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This involves the use of packed reactors containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-oxazoline involves its ability to participate in various chemical reactions due to the presence of the oxazoline ring. The nitrogen and oxygen atoms in the ring can interact with different molecular targets, facilitating reactions such as oxidation and polymerization. In biological systems, oxazoline derivatives can interact with enzymes and receptors, leading to their observed biological activities .

Comparison with Similar Compounds

Properties

CAS No.

77311-02-5

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2,4-dimethyl-2,5-dihydro-1,3-oxazole

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3

InChI Key

XHHACWPFKDHDGD-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(CO1)C

boiling_point

141.00 °C. @ 760.00 mm Hg

density

1.002-1.008

physical_description

Yellowish liquid;  Boiled beef aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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